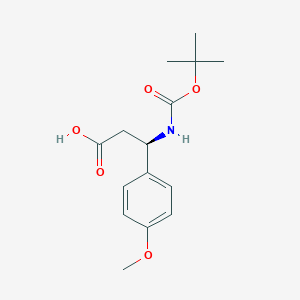

(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid

Description

®-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative

Properties

IUPAC Name |

(3R)-3-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(9-13(17)18)10-5-7-11(20-4)8-6-10/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPAAZWPTEYZZIW-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365690 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500788-87-4 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The most common and widely reported method to prepare (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid starts from the corresponding chiral amino acid, (R)-3-amino-3-(4-methoxyphenyl)propanoic acid. The key step is the introduction of the Boc protecting group on the amino functionality. This is typically achieved by reacting the free amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).

- Solvent: Dichloromethane (DCM) or other aprotic organic solvents

- Temperature: Room temperature (20–25 °C)

- Reaction time: Several hours (commonly 2–24 hours)

- Molar ratio: Boc2O usually used in slight excess (1.1 equiv) relative to the amino acid

- Base: Triethylamine or similar organic base to neutralize the generated acid

The reaction proceeds via nucleophilic attack of the amino group on the Boc2O, forming the Boc-protected amino acid and releasing tert-butanol and carbon dioxide as byproducts.

Industrial and Advanced Methods

Recent advancements in industrial synthesis have explored continuous flow microreactor systems for the Boc-protection step. These systems offer enhanced control over reaction parameters such as temperature, mixing, and reaction time, leading to improved yields, reproducibility, and sustainability compared to traditional batch methods.

Advantages of continuous flow synthesis:

- Increased reaction efficiency and throughput

- Better heat and mass transfer

- Reduced solvent and reagent consumption

- Enhanced safety profile for handling reactive intermediates

Such methodologies are particularly beneficial when scaling up the production of this compound for pharmaceutical or fine chemical applications.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | (R)-3-amino-3-(4-methoxyphenyl)propanoic acid + Boc2O + TEA | DCM, RT, 2–24 h | This compound | Boc protection of amino group |

Analytical Data and Characterization

The Boc-protected product is characterized by:

- Molecular weight: 295.33 g/mol

- Molecular formula: C15H21NO5

-

- NMR confirms the presence of the Boc tert-butyl protons (~1.4 ppm) and aromatic protons consistent with the 4-methoxyphenyl group.

- IR spectroscopy shows characteristic carbamate C=O stretch (~1700 cm^-1).

- Mass spectrometry confirms molecular ion peak matching the expected mass.

Purity: Typically purified by recrystallization or chromatographic methods to achieve high purity for research or industrial use.

Chemical Reactivity Considerations

The Boc group is stable under neutral and basic conditions but can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane, to regenerate the free amino acid. This property is exploited in multi-step syntheses where temporary protection of the amino group is required.

Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition | Reference/Notes |

|---|---|---|

| Starting material | (R)-3-amino-3-(4-methoxyphenyl)propanoic acid | Chiral amino acid precursor |

| Protecting reagent | Di-tert-butyl dicarbonate (Boc2O) | 1.1 equivalents |

| Base | Triethylamine (TEA) | 1.1–2 equivalents |

| Solvent | Dichloromethane (DCM) | Anhydrous preferred |

| Temperature | Room temperature (20–25 °C) | Ambient conditions |

| Reaction time | 2–24 hours | Dependent on scale and mixing |

| Purification | Recrystallization or chromatography | To obtain analytical grade product |

| Alternative methods | Continuous flow microreactor synthesis | For industrial scale-up and process intensification |

Chemical Reactions Analysis

Types of Reactions

®-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid can undergo various types of chemical reactions, including:

Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amino acid.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the specific reagents and conditions used.

Common Reagents and Conditions

Hydrolysis: Typically performed using trifluoroacetic acid (TFA) in dichloromethane.

Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.

Major Products Formed

Hydrolysis: Produces the free amino acid.

Substitution: Yields various substituted derivatives depending on the nucleophile used.

Oxidation and Reduction: Forms oxidized or reduced products, respectively.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 295.33 g/mol. Its structure includes a tert-butoxycarbonyl (Boc) protecting group, which is crucial for its stability and reactivity in synthetic applications. The presence of the 4-methoxyphenyl group enhances its solubility and biological activity.

Drug Development

(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid is utilized in the synthesis of various bioactive compounds. Its derivatives have shown potential as:

- Antitumor agents: Studies have indicated that modifications of this compound can lead to increased cytotoxicity against cancer cell lines.

- Antiviral agents: Research has demonstrated that certain derivatives exhibit antiviral properties, making them candidates for further development against viral infections.

Enzyme Inhibitors

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been studied as a potential inhibitor of proteases, which play critical roles in various diseases, including cancer and viral infections.

Building Block for Peptides

This compound serves as an essential building block in peptide synthesis. The Boc group allows for selective deprotection under mild conditions, facilitating the formation of peptide bonds with other amino acids. This property is particularly valuable in synthesizing complex peptides and proteins used in therapeutic applications.

Solid Phase Peptide Synthesis (SPPS)

In SPPS, this compound can be incorporated into growing peptide chains. Its stability during the synthesis process ensures high yields and purity of the final peptide products. The versatility of the Boc protecting group allows chemists to manipulate the amino acid sequence effectively.

Synthesis of Novel Compounds

The unique structure of this compound enables chemists to explore new synthetic pathways to create novel compounds with diverse functionalities. This includes:

- Stereoselective synthesis: The chiral nature of the compound allows for the development of stereochemically defined products.

- Functionalization reactions: The presence of reactive functional groups makes it a suitable candidate for further chemical modifications.

Case Studies and Research Findings

Several studies highlight the applications of this compound:

- Antitumor Activity : A study published in Journal of Medicinal Chemistry explored derivatives of this compound and found that certain modifications significantly increased their antitumor activity against various cancer cell lines .

- Peptide Synthesis Efficiency : Research demonstrated that using this compound as a building block improved the efficiency and yield of synthesized peptides compared to traditional amino acids .

- Enzyme Inhibition : A recent study indicated that specific derivatives act as effective inhibitors for serine proteases, suggesting potential therapeutic applications in treating diseases associated with these enzymes .

Mechanism of Action

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amino acid. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors relevant to the therapeutic area being investigated.

Comparison with Similar Compounds

Similar Compounds

®-3-Amino-3-(4-methoxyphenyl)propanoic acid: Lacks the Boc protecting group, making it more reactive.

®-3-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Similar structure but without the methoxy group on the phenyl ring.

Uniqueness

®-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid is unique due to the presence of both the Boc protecting group and the methoxy-substituted phenyl ring. This combination imparts specific reactivity and stability characteristics that are valuable in synthetic and medicinal chemistry .

Biological Activity

(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid, also known as Boc-L-tyrosine, is a derivative of tyrosine that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a 4-methoxyphenyl moiety. The following sections explore its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₅H₂₁NO₅

- Molecular Weight : 295.33 g/mol

- CAS Number : 500788-87-4

- Structure : The compound features a propanoic acid backbone with an amino group protected by a Boc group and a methoxy-substituted phenyl ring.

The biological activity of this compound can be attributed to its structural similarity to amino acids and its ability to interact with various biological targets.

-

Inhibition of Enzymes :

- Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been evaluated for its potential as an inhibitor of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression and are implicated in cancer biology .

- Cellular Effects :

In Vitro Studies

Recent research has demonstrated the compound's efficacy in various in vitro assays:

- HDAC Inhibition : In studies involving recombinant HDAC isoforms, this compound exhibited IC50 values ranging from 14 to 67 nM against HDAC1–3, indicating significant inhibitory activity .

- Cytotoxicity Assays : The compound was tested against several cancer cell lines, where it induced cytotoxic effects at micromolar concentrations. The mechanism was linked to the induction of multipolar spindle formation in centrosome-amplified cells, leading to aberrant cell division and eventual cell death .

Case Studies

-

Study on Cancer Cell Lines :

- A study evaluated the effects of this compound on human breast cancer cells. Results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways.

- Comparative Analysis with Other Compounds :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₁NO₅ |

| Molecular Weight | 295.33 g/mol |

| CAS Number | 500788-87-4 |

| HDAC Inhibition IC50 | 14 - 67 nM |

| Cytotoxicity (IC50 in cancer cells) | Micromolar range |

Q & A

Basic: What are the most effective synthetic routes for preparing (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid?

Answer:

A common approach involves Boc (tert-butoxycarbonyl) protection of the amino group followed by stereoselective synthesis. For example:

- Step 1: Start with (R)-3-amino-3-(4-methoxyphenyl)propanoic acid. Introduce the Boc group using Boc anhydride in a solvent like THF or DCM under basic conditions (e.g., sodium bicarbonate) .

- Step 2: Optimize enantiomeric purity via chiral HPLC or crystallization. Evidence from similar compounds shows that reaction conditions (e.g., temperature, solvent polarity) critically influence stereochemical outcomes .

- Alternative Route: Use LiOH-mediated hydrolysis of ester precursors in THF/water mixtures, followed by acidification to isolate the carboxylic acid .

Advanced: How can researchers design experiments to resolve enantiomeric impurities in Boc-protected derivatives?

Answer:

- Chiral Chromatography: Utilize chiral stationary phases (e.g., Chiralpak® columns) with mobile phases like hexane/isopropanol for precise enantiomer separation .

- Crystallization Strategies: Screen solvents (e.g., ethanol/water mixtures) to exploit differential solubility of enantiomers. For example, (R)-enantiomers of structurally similar compounds exhibit distinct crystallization kinetics under controlled pH .

- NMR Analysis: Employ chiral shift reagents (e.g., Eu(hfc)₃) to distinguish enantiomers via splitting of specific proton signals .

Basic: What analytical methods are recommended for characterizing this compound?

Answer:

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) and gradients of acetonitrile/water + 0.1% TFA for purity assessment .

- Mass Spectrometry: ESI-MS in negative ion mode to confirm molecular weight (expected [M-H]⁻ ion at m/z 336.2 for C₁₅H₂₁NO₅) .

- NMR: ¹H and ¹³C NMR in DMSO-d₆ to verify Boc-group integrity (δ ~1.4 ppm for tert-butyl protons) and methoxyphenyl aromatic signals (δ ~6.8–7.3 ppm) .

Advanced: How can structure-activity relationship (SAR) studies be conducted for derivatives of this compound?

Answer:

- Substituent Variation: Synthesize analogs with modified substituents (e.g., replacing 4-methoxy with 4-fluoro or 4-CF₃ groups) to assess impact on bioactivity .

- Enzymatic Assays: Test inhibitory activity against target enzymes (e.g., Ube2g2 in ubiquitination pathways) using kinetic assays (IC₅₀ determination) .

- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with active sites, guided by crystallographic data of related Boc-protected inhibitors .

Basic: What safety precautions are critical when handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Storage: Store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent Boc-group hydrolysis .

- Spill Management: Neutralize acidic spills with sodium bicarbonate and dispose via approved hazardous waste protocols .

Advanced: How can researchers address contradictory data in yield optimization studies?

Answer:

- DOE (Design of Experiments): Apply factorial design to evaluate variables (e.g., solvent ratio, catalyst loading) affecting yield. For instance, THF/water ratios >3:1 in hydrolysis steps may reduce byproduct formation .

- Kinetic Profiling: Monitor reaction progress via in-situ IR or LC-MS to identify intermediates causing variability .

- Cross-Validation: Compare results across independent labs using standardized protocols (e.g., identical HPLC gradients) to isolate methodological inconsistencies .

Basic: What are the key applications of this compound in pharmacological research?

Answer:

- Prodrug Development: Serve as a protected intermediate for peptide-based therapeutics, enabling controlled release of active amines in vivo .

- Enzyme Inhibition: Act as a scaffold for irreversible allosteric inhibitors targeting ubiquitin-conjugating enzymes (e.g., Ube2g2 in cancer research) .

- Metabolic Studies: Use isotopically labeled versions (e.g., ¹³C-Boc) to trace metabolic pathways via mass spectrometry .

Advanced: What strategies mitigate instability during long-term storage?

Answer:

- Lyophilization: Freeze-dry the compound under vacuum to remove hydrolytic water, improving shelf life at -20°C .

- Stabilizer Addition: Include radical scavengers (e.g., BHT at 0.01% w/w) in storage solutions to prevent oxidative degradation .

- Moisture Control: Use desiccants (e.g., silica gel packs) in storage containers to maintain relative humidity <10% .

Basic: How can researchers validate the Boc-protection efficiency post-synthesis?

Answer:

- TLC Monitoring: Spot reaction mixtures on silica plates; Boc-protected compounds typically show higher Rf values in ethyl acetate/hexane (3:7) vs. free amines .

- FT-IR Analysis: Confirm Boc-group presence via carbonyl stretches at ~1680–1720 cm⁻¹ and tert-butyl C-H stretches at ~2970 cm⁻¹ .

Advanced: How can collaborative workflows integrate synthesis, analysis, and biological testing?

Answer:

- Modular Teams: Assign specialized roles (e.g., synthetic chemists, analytical experts, biologists) to parallelize Boc-derivative synthesis (e.g., ), purity validation (e.g., ), and bioassays (e.g., ).

- Data Sharing Platforms: Use cloud-based ELN (Electronic Lab Notebook) systems to synchronize reaction parameters, NMR spectra, and IC₅₀ data in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.